molecular formula C15H9BrO2 B103703 (5-Bromo-1-benzofuran-2-yl)(phenyl)methanone CAS No. 15482-69-6

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone

Cat. No. B103703
CAS RN: 15482-69-6
M. Wt: 301.13 g/mol
InChI Key: GYWZTQBPGMBXHH-UHFFFAOYSA-N
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Description

“(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” is a unique chemical compound with the linear formula C15H9BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The compound “(5-bromo-1-benzofuran-2-yl) (4-bromophenyl)methanone 1” was synthesized from the reaction of 2-bromo-1- (4-bromophenyl)ethanone and 5-bromo-2-hydroxybenzaldehyde with aqueous Na 2 CO 3 and 4-dimethylaminopyridine (DMAP) at 80 °C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H9BrO2 . It is also represented by the SMILES string BrC1=CC2=C (C=C1)OC (C (C3=CC=CC=C3)=O)=C2 .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone”, have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

The benzofuran ring, a core component of “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone”, has been associated with potent antibacterial activity . Substituents with halogens, nitro, and hydroxyl groups at the 5- or 6-position of the nucleus have displayed this activity .

Anti-Oxidative Activity

Benzofuran compounds are known for their anti-oxidative activities . This suggests that “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” could potentially be used in research related to oxidative stress and related diseases .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity .

Drug Development

Benzofuran derivatives have been utilized as scaffolds for the development of anticancer agents . The compound “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” could potentially be used in similar drug development research .

Chemical Synthesis

Benzofuran rings, such as in “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone”, have been used in the development of novel methods for constructing complex benzofuran derivatives . These methods include a unique free radical cyclization cascade and proton quantum tunneling .

Mechanism of Action

While the specific mechanism of action for “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” is not explicitly stated, benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” and similar compounds could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWZTQBPGMBXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355451
Record name (5-bromo-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone

CAS RN

15482-69-6
Record name (5-bromo-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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